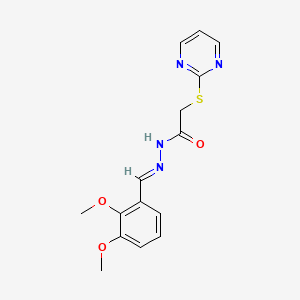

phosphinic acid](/img/structure/B5527072.png)

[2-(6-methyl-3-pyridinyl)ethyl](1-piperidinylmethyl)phosphinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(6-Methyl-3-pyridinyl)ethylphosphinic acid is a compound of interest in synthetic and medicinal chemistry due to its unique structure and potential applications. This chemical entity is part of broader classes of compounds that involve aminophosphinic acids and phosphinodithioic acids, which have been explored for their synthesis methodologies, molecular structure, reactivity, and physicochemical properties.

Synthesis Analysis

The synthesis of related aminophosphinic acids involves reactions between corresponding pyridine aldehydes, primary amines, and ethyl phenylphosphinate or methylphosphinate in the presence of bromotrimethylsilane. This method results in pyridine aminomethylphosphinic acids with potential for further functionalization (Boduszek, Olszewski, Goldeman, & Konieczna, 2006). Additionally, pyridine aminophosphinic acids and their oxides can be synthesized via the reaction of N-(benzyl)-pyridylmethylimines with ethyl phenylphosphinate or diphenylphosphine oxide, showcasing the versatility of phosphinic acid chemistry (Boduszek, 2003).

Molecular Structure Analysis

Molecular and crystal structures of related compounds, such as 1-methyl-2-oxo-3-acetoxy-4-hydroxy-4-(phenyl)piperidine, reveal the significance of hydrogen bonds in determining the conformation and packing of molecules in crystals. These structures highlight the conformational flexibility and the role of intramolecular and intermolecular hydrogen bonds (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Pyridine aminophosphinic acids demonstrate interesting chemical reactivity, such as cleavage in acidic solutions to form phosphonic acid and secondary pyridyl-alkylamines. The kinetics and mechanism of these reactions have been explored, providing insight into the stability and reactivity of these compounds under various conditions (Boduszek et al., 2006).

Physical Properties Analysis

The physical properties of aminophosphinic acids and related compounds are closely related to their molecular structure. The crystallography studies reveal how the molecular conformation affects the packing and stability of these compounds in the solid state, emphasizing the importance of hydrogen bonding and molecular flexibility (Kuleshova & Khrustalev, 2000).

Chemical Properties Analysis

The chemical properties of 2-(6-methyl-3-pyridinyl)ethylphosphinic acid and related compounds are influenced by their functional groups. The presence of phosphinic acid groups contributes to their reactivity, including the ability to undergo cleavage reactions in acidic environments. These properties are crucial for their potential applications in synthetic and medicinal chemistry (Boduszek et al., 2006).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Annulation Reactions for Tetrahydropyridines Synthesis : A study by Zhu et al. (2003) presents an expedient phosphine-catalyzed [4 + 2] annulation process that synthesizes highly functionalized tetrahydropyridines. This reaction highlights the utility of ethyl 2-methyl-2,3-butadienoate and N-tosylimines in the presence of an organic phosphine catalyst, leading to ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity. The method is significant for the synthesis of pyridine derivatives including those similar to the compound of interest (Zhu et al., 2003).

Complexing Properties of Aminoalkylphosphinic Acids : Research by Lukeš et al. (1990) explores the complexing properties of aminoalkylphosphinic acids, including derivatives that resemble the target compound. These acids demonstrate unique interactions with various metal ions, offering insights into their potential applications in metal complexation and extraction processes (Lukeš et al., 1990).

Multi-Kilogram-Scale Synthesis for Clinical Studies : Andersen et al. (2013) developed a scalable synthesis of AZD1283, a P2Y12 receptor antagonist, showcasing a process that includes steps relevant to the synthesis of complex molecules like the one . This work underlines the importance of scalable and efficient synthetic routes for compounds intended for preclinical and clinical research (Andersen et al., 2013).

New Preparation Methods for Pyrrolidinylphosphinic Acids : A method for the synthesis of 2-pyrrolidinylphosphinic acid and its homologues by Jiao et al. (1994) provides an efficient approach to prepare compounds related to the chemical of interest. This one-pot reaction highlights the versatility of phosphinic acid derivatives in synthetic chemistry (Jiao et al., 1994).

Applications in Catalysis and Material Science

- Nickel and Palladium Complexes in Oligomerization : Flapper et al. (2009) investigated nickel and palladium complexes of pyridine-phosphine ligands for their ability to catalyze ethene oligomerization. This research illustrates the role of pyridine and phosphine derivatives in developing catalysts for polymerization processes, relevant to materials science and chemical engineering (Flapper et al., 2009).

The research applications of "2-(6-methyl-3-pyridinyl)ethylphosphinic acid" span from synthetic chemistry to catalysis and materials science. The studies mentioned above provide insights into the chemical's synthesis, reactivity, and potential for creating complex molecular structures and catalysts.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(6-methylpyridin-3-yl)ethyl-(piperidin-1-ylmethyl)phosphinic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N2O2P/c1-13-5-6-14(11-15-13)7-10-19(17,18)12-16-8-3-2-4-9-16/h5-6,11H,2-4,7-10,12H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGCZSPCNNTLTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)CCP(=O)(CN2CCCCC2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N2O2P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(6-Methylpyridin-3-yl)ethyl](piperidin-1-ylmethyl)phosphinic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5526993.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5527004.png)

![2-({5-[3-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5527005.png)

![1-[4-(2-propyn-1-yloxy)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5527007.png)

![4-[3-(2-furyl)-3-phenylpropanoyl]morpholine](/img/structure/B5527015.png)

![5-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-N-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B5527019.png)

![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]benzamide](/img/structure/B5527052.png)

![N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5527059.png)

![2-methyl-4-(4-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}phenyl)-3-butyn-2-ol](/img/structure/B5527079.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(5-methyl-3-pyridinyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5527087.png)